1-Nitro-6-nitrosopyrene
CAS No.: 101043-65-6
Cat. No.: VC20745041
Molecular Formula: C16H8N2O3
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101043-65-6 |
|---|---|
| Molecular Formula | C16H8N2O3 |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | 1-nitro-6-nitrosopyrene |
| Standard InChI | InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
| Standard InChI Key | WWKLDZDOXNNLAM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Introduction
Chemical Properties and Structure
Molecular Composition and Structural Features
| Property | Value | Environmental/Biological Significance |
|---|---|---|
| Density | 1.334 g/cm³ | Determines partitioning in environmental media |
| Boiling Point | 411.7°C at 760 mmHg | Indicates low volatility at ambient conditions |
| Flash Point | 184.1°C | Relevant for handling and safety assessments |
| PSA (Polar Surface Area) | 45.82000 | Influences membrane permeability |
| LogP | 5.10520 | Indicates high lipophilicity and bioaccumulation potential |
| Vapour Pressure | 1.3E-06 mmHg at 25°C | Suggests limited volatilization from water/soil |
| Index of Refraction | 1.709 | Useful for analytical identification |
| Exact Mass | 299.09500 (or 276.25) | Critical for mass spectrometric analysis |
The LogP value of approximately 5.1 is particularly significant as it suggests high lipophilicity, which has important implications for bioaccumulation in fatty tissues, environmental partitioning, and potential for crossing biological membranes . The extremely low vapor pressure (1.3E-06 mmHg) further confirms that this compound will predominantly remain in condensed phases rather than partitioning into the atmosphere .
Identification and Nomenclature
Standard Identifiers and Registry Numbers
Chemical Reactivity and Behavior
Environmental and Metabolic Transformations
In environmental systems and biological organisms, 1-Nitro-6-nitrosopyrene is likely to undergo various transformation reactions. Based on studies of structurally similar compounds, particularly 1-nitropyrene, several potential reaction pathways can be anticipated. In aquatic environments, photochemical transformations may occur, particularly involving the nitroso group which can be photochemically active. Under reducing conditions, both the nitro and nitroso groups may undergo reduction to form amino derivatives. In biological systems, enzymatic transformations mediated by cytochrome P450 enzymes represent major metabolic pathways, with epoxidation and hydroxylation being particularly important . Epoxidation of the aromatic rings creates reactive intermediates that can interact with cellular macromolecules, potentially leading to toxic effects. The presence of both functional groups may lead to complex metabolic profiles with multiple transformation products.
Methods of Synthesis and Production
Synthetic Routes
Toxicology and Health Effects
Toxicological Profile
While specific toxicological data for 1-Nitro-6-nitrosopyrene is limited in the provided sources, important insights can be gained from studies on structurally related compounds, particularly other nitrated pyrenes. Nitro-polycyclic aromatic hydrocarbons generally exhibit significantly enhanced toxicological properties compared to their unsubstituted counterparts. Research on 1-nitropyrene (1-NP) indicates that nitrated PAHs can demonstrate up to 100,000 times higher mutagenicity than the corresponding PAHs, and up to 10 times greater carcinogenicity . These compounds are also significantly cytotoxic and have been linked to various respiratory conditions including inflammation, oxidative stress, asthma, and pulmonary fibrosis. The addition of a nitroso group to the nitropyrene structure, as in 1-Nitro-6-nitrosopyrene, potentially creates additional reactive centers that could enhance toxicological effects through mechanisms such as nitrosation reactions with biological nucleophiles.
Metabolic Pathways and Mechanisms of Toxicity
The toxicity of nitrated PAHs like 1-Nitro-6-nitrosopyrene is often mediated through metabolic activation. Research on 1-nitropyrene metabolism provides valuable insights into potential metabolic pathways for 1-Nitro-6-nitrosopyrene. Cytochrome P450 enzymes (CYPs) play crucial roles in the metabolism of these compounds, with CYP 2A13 and CYP 2E1 identified as particularly important enzyme isoforms due to their higher binding affinities for nitrated PAHs . Two major metabolic pathways have been identified: epoxidation and hydroxylation. Epoxidation, which involves the formation of reactive epoxide intermediates, typically proceeds with lower energy barriers (around 9.42 kcal/mol for 1-nitropyrene) compared to hydroxylation pathways . These metabolic transformations can generate electrophilic species capable of reacting with DNA and proteins, potentially leading to mutations and cellular damage. The nitroso group in 1-Nitro-6-nitrosopyrene may undergo separate metabolic transformations, possibly including reduction to amino derivatives or oxidation to additional nitro groups.
Target Organs and Systems
Based on studies of related nitrated PAHs, 1-Nitro-6-nitrosopyrene likely affects multiple organ systems, with the respiratory and gastrointestinal systems being primary targets. Nitrated PAHs are significant components of diesel exhaust particles and other combustion-derived particulate matter, leading to respiratory exposure through inhalation. Research has linked 1-nitropyrene exposure to chronic obstructive pulmonary disease (COPD), identifying it as a major toxic component in fine particulate matter-induced COPD . The gastrointestinal system represents another target, both through direct ingestion of contaminated food or water and through clearance mechanisms following respiratory exposure. The high lipophilicity of 1-Nitro-6-nitrosopyrene (LogP ≈ 5.1) suggests potential for bioaccumulation in lipid-rich tissues and possible distribution throughout the body following absorption . Additionally, the liver would be significantly involved in the metabolic transformation of this compound, potentially leading to hepatic effects through reactive metabolite formation.
Environmental Significance
Sources and Environmental Distribution
Nitrated PAHs like 1-Nitro-6-nitrosopyrene primarily originate from combustion processes and other anthropogenic activities. Major sources include diesel and gasoline engine exhaust, industrial emissions, and various combustion processes. These compounds are typically found in association with particulate matter, especially fine particulate fractions (PM2.5) which can remain suspended in the atmosphere for extended periods and travel considerable distances from emission sources. The environmental distribution of 1-Nitro-6-nitrosopyrene is influenced by its physicochemical properties, particularly its high lipophilicity (LogP ≈ 5.1) and low vapor pressure (1.3E-06 mmHg at 25°C) . These properties suggest that the compound would predominantly partition into organic phases rather than the aqueous environment, with limited volatilization from water or soil surfaces. Consequently, 1-Nitro-6-nitrosopyrene would likely accumulate in sediments, soils with high organic content, and potentially in biota through bioaccumulation processes.
Environmental Fate and Transport
The environmental behavior of 1-Nitro-6-nitrosopyrene involves complex transformation and transport mechanisms. In the atmosphere, the compound primarily associates with particulate matter, with limited gas-phase presence due to its low volatility. Atmospheric removal likely occurs through wet and dry deposition processes rather than gas-phase degradation reactions. Once deposited onto soil or water surfaces, 1-Nitro-6-nitrosopyrene's high lipophilicity promotes strong association with organic matter, potentially limiting mobility but also reducing availability for degradation processes. In aquatic environments, sediment would serve as the primary sink, with minimal presence in the dissolved phase. Potential transformation pathways include photolysis (particularly affecting the nitroso group), microbial degradation under appropriate conditions, and various abiotic chemical reactions. The presence of both nitro and nitroso functional groups creates distinct transformation patterns compared to unsubstituted pyrene, potentially resulting in a complex mixture of environmental transformation products.
Analytical Detection in Environmental Samples
Detecting and quantifying 1-Nitro-6-nitrosopyrene in environmental samples presents analytical challenges due to its complex structure, typically low environmental concentrations, and matrix interferences. Chromatographic techniques coupled with mass spectrometry represent the most effective approaches for analysis of this compound. High-performance liquid chromatography (HPLC) coupled with various detection methods (fluorescence, UV-vis, or mass spectrometry) provides good sensitivity and selectivity for nitrated PAHs. Gas chromatography-mass spectrometry (GC-MS) may also be employed, particularly for more volatile derivatives or following derivatization procedures. Sample preparation typically involves extraction using appropriate organic solvents, followed by clean-up procedures to remove interferences. The mass spectral characteristics, with reported exact masses of either 299.09500 or 276.25 (depending on the source), provide critical information for specific detection using mass spectrometric techniques . The compound's unique structure with both nitro and nitroso groups creates distinctive fragmentation patterns that can aid in identification.
Research Developments and Applications
Current Research Directions
Research related to 1-Nitro-6-nitrosopyrene and similar nitrated PAHs encompasses several active areas of investigation. Toxicological research continues to elucidate the specific mechanisms through which these compounds exert their biological effects, with particular emphasis on metabolic activation pathways and interactions with cellular macromolecules. Computational approaches, including molecular dynamics simulations and density functional theory calculations, are being applied to predict metabolic mechanisms and binding interactions, as demonstrated by recent research on related compounds like 1-nitropyrene . Environmental monitoring studies are examining the occurrence and distribution of nitrated PAHs in various environmental compartments, often employing increasingly sensitive analytical techniques to detect these compounds at environmentally relevant concentrations. Structure-activity relationship studies seek to understand how structural features, such as the combination of nitro and nitroso groups, influence toxicity profiles, potentially informing risk assessment approaches for these compound classes.
Analytical Advances
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